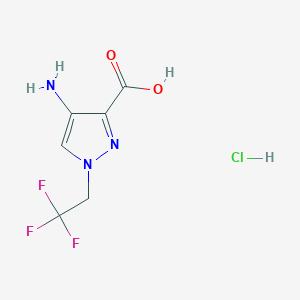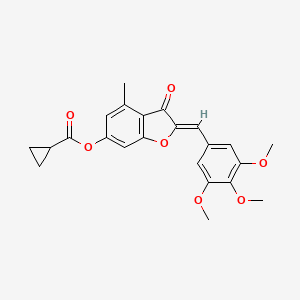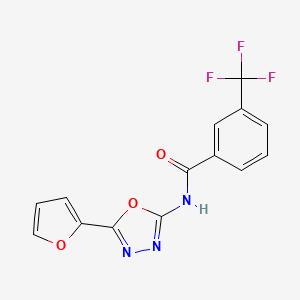![molecular formula C23H23N3O2S2 B2599269 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 877653-36-6](/img/structure/B2599269.png)
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A study focused on the synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating their potential as antimicrobial agents. These compounds showed good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012). This suggests that structurally related compounds, including the one , could be explored for antimicrobial properties.
Anticonvulsant Agents
Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents highlights the relevance of thiophene and pyrimidine cores in developing treatments for epilepsy. The study included synthesis, docking studies, and pharmacological evaluation, indicating moderate anticonvulsant activity for these compounds (Severina et al., 2020). This implies that derivatives like "2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide" might hold promise as anticonvulsant agents.
Radioligand Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed for radiolabeling with fluorine-18 for positron emission tomography (PET) imaging of the translocator protein (18 kDa), has been reported. This research underscores the utility of pyrimidine derivatives in developing diagnostic tools for neuroinflammation and related conditions (Dollé et al., 2008). The chemical structure of interest could potentially be adapted for similar biomedical imaging applications.
Reaction Mechanisms and Synthesis
Investigations into the reactions of thiophene-carboxamide compounds with isocyanates under microwave irradiation have expanded the understanding of synthesizing thieno[2,3-d]pyrimidines. This research demonstrates the versatility and efficiency of synthesizing heterocyclic compounds, which are crucial in drug development and materials science (Davoodnia et al., 2009). Understanding these mechanisms can aid in the development of new compounds with enhanced properties.
Anti-inflammatory Agents
Pyridines, pyrimidinones, and oxazinones synthesized from citrazinic acid have been explored for their anti-inflammatory potential. This research offers insights into the design of novel anti-inflammatory agents based on thiophene derivatives (Amr et al., 2007). Compounds similar to the one described could be investigated for their efficacy in treating inflammation-related disorders.
Propriétés
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-14-5-4-6-17(10-14)24-20(27)13-30-23-25-19-7-8-29-21(19)22(28)26(23)18-11-15(2)9-16(3)12-18/h4-6,9-12H,7-8,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJIJANMBTULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2599187.png)

![2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2599190.png)

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2599193.png)

![6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline](/img/structure/B2599196.png)
![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)


![4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2599201.png)
![3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2599203.png)


